Vasorelaxant Potency vs. Co-occurring Xanthones
In isolated rat aortic rings pre-contracted with 3 µM norepinephrine, gentiacaulein demonstrated statistically equivalent vasorelaxant potency to its structural analog gentiakochianin, while swertiaperennin exhibited no measurable vasodilator effect under identical conditions. The pIC₅₀ values for gentiacaulein and gentiakochianin were 5.00 ± 0.032 and 4.95 ± 0.068, respectively . This represents a critical functional divergence among co-isolated xanthones, wherein the presence or absence of specific substitution patterns dictates whether vasoactivity is present or completely absent.
| Evidence Dimension | Vasorelaxant activity (pIC₅₀ against 3 µM norepinephrine-induced contraction) |
|---|---|
| Target Compound Data | pIC₅₀ = 5.00 ± 0.032 (equivalent to IC₅₀ ≈ 10.0 µM) |
| Comparator Or Baseline | Gentiakochianin: pIC₅₀ = 4.95 ± 0.068; Swertiaperennin: no vasodilator effect detected |
| Quantified Difference | Gentiacaulein vs. gentiakochianin: ΔpIC₅₀ = +0.05 (not statistically significant; both active). Gentiacaulein vs. swertiaperennin: qualitative difference (active vs. inactive) |
| Conditions | Rat aortic ring preparations, pre-contracted by 3 µM norepinephrine, in vitro |
Why This Matters
This data confirms that vasorelaxant activity within the Gentiana xanthone series is not a class-wide property; procurement of gentiacaulein specifically is required for assays targeting norepinephrine-induced vasoconstriction pathways.
